![molecular formula C6H14ClN3O2 B1441848 L-Alanyl-L-alanine amide hydrochloride CAS No. 41036-33-3](/img/structure/B1441848.png)
L-Alanyl-L-alanine amide hydrochloride
Overview
Description
L-Alanyl-L-alanine amide hydrochloride is a compound with the molecular formula C6H14ClN3O2 . It is a derivative of L-Alanine, which is a non-essential amino acid that occurs in high levels in its free state in plasma .
Synthesis Analysis
The synthesis of L-Alanine-based compounds involves metabolic engineering of microorganisms. For instance, L-Alanine production from renewable biomass using microbial fermentation process is an alternative route . Many microorganisms can naturally produce L-Alanine using aminotransferase or L-Alanine dehydrogenase .Molecular Structure Analysis
The molecular weight of L-Alanyl-L-alanine amide hydrochloride is 195.65 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The exact mass is 195.0774544 g/mol .Scientific Research Applications
Structural Analysis of Peptides
L-Alanyl-L-alanine amide hydrochloride is utilized in the structural analysis of peptides. Studies have shown that tripeptides, including variants of L-alanyl-L-alanine, adopt stable structures in water, which are crucial for understanding the intrinsic structural properties of amino acids in proteins. This is evidenced by research combining vibrational spectroscopies to determine the secondary structure of peptides in solutions (F. Eker et al., 2002).
Protein and DNA Structure Studies
L-Alanyl-L-alanine amide hydrochloride plays a role in the study of protein and DNA structures. It is used in vibrational spectroscopy to study these structures, hydration, and binding of biomolecules, as shown in a combined theoretical and experimental approach (K. Jalkanen et al., 2006).
Synthesis of Aminonitriles
In the synthesis of L-α-aminonitriles, derivatives of L-Alanyl-L-alanine amide hydrochloride are used. This process involves dehydration of N-o-Nitrophenylsulfenyl-L-α-amino acid amides to yield NPS-L-α-aminonitriles (KawashiroKatsuhiro et al., 1976).
Peptide Bond Formation and Catalysis
L-Alanyl-L-alanine amide hydrochloride is relevant in the study of peptide bond formation and catalysis. An example is the synthesis of α-aminoacyl derivatives from amino-acid N-carboxyanhydrides, leading to peptide-like compounds (Y. Knobler et al., 1969).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of L-Alanyl-L-alanine amide hydrochloride and related compounds involve the biosynthesis of short oligopeptides . This approach is considered green and sustainable, and it offers better cost efficiency than conventional solid phase peptide synthesis and chemo-enzymatic synthesis .
properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMVOSUNIUACBR-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanyl-L-alanine amide hydrochloride | |
CAS RN |
41036-33-3 | |
Record name | L-Alaninamide, L-alanyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41036-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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